7-nitro-1,2,3,4-tetrahydroacridin-9-ol
CAS No.:
Cat. No.: VC13307646
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O3 |
|---|---|
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 7-nitro-1,2,3,4-tetrahydroacridin-9-ol |
| Standard InChI | InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16) |
| Standard InChI Key | BOULSGQSNUDFEB-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O |
| Canonical SMILES | C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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Molecular Formula:
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CAS Registry: Multiple entries exist due to positional isomerism (e.g., SCHEMBL10287394 , VCID: VC13307646).
Structural Data:
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X-ray Crystallography: While no direct data exists for this compound, related acridine derivatives (e.g., 7-chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine) exhibit monoclinic crystal systems with symmetry, suggesting similar packing motifs .
Physicochemical Properties
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 7-nitro-1,2,3,4-tetrahydroacridin-9-ol follows strategies common to tacrine analogs:
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Cyclocondensation: Anthranilonitrile derivatives react with cyclic ketones (e.g., cyclohexanone) in the presence of Lewis acids (e.g., TiCl₄) to form the tetrahydroacridine core .
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Nitration: Post-cyclization nitration at the 7-position using mixed acid (HNO₃/H₂SO₄) introduces the nitro group .
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Hydroxylation: Oxidation or hydroxylation at the 9-position completes the structure .
Example Protocol (adapted from ):
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Step 1: Cyclocondensation of 2-amino-5-nitrobenzonitrile with cyclohexanone in toluene under reflux yields the acridine backbone.
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Step 2: Hydroxylation via H₂O₂/NaOH treatment introduces the 9-ol group.
Structural Modifications
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Nitro Group Impact: The electron-withdrawing nitro group at position 7 enhances AChE binding affinity by modulating electronic interactions with the catalytic site .
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Hydroxyl Group: The 9-ol moiety improves water solubility and reduces hepatotoxicity compared to non-hydroxylated tacrine derivatives .
Pharmacological Profile
Acetylcholinesterase Inhibition
| Compound | IC₅₀ (μM) | Selectivity (AChE/BChE) | Source |
|---|---|---|---|
| 7-Nitro-1,2,3,4-tetrahydroacridin-9-ol | 0.12 | 8.3 | |
| Tacrine (Reference) | 0.07 | 1.1 |
Key Findings:
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The nitro derivative exhibits 8.3-fold selectivity for AChE over butyrylcholinesterase (BChE), superior to tacrine’s minimal selectivity .
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Kinetic studies reveal a mixed-type inhibition mechanism, suggesting binding to both the catalytic site and peripheral anionic site of AChE .
Neuroprotective Effects
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In Vitro: Protects SH-SY5Y neuroblastoma cells from H₂O₂-induced oxidative stress at IC₅₀ concentrations (0.15 μM) .
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In Vivo: Reverses scopolamine-induced memory deficits in rodent models, with 72-h retention improvement in passive avoidance tasks .
Pharmacokinetics
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Blood-Brain Barrier (BBB) Permeability: Moderate permeability (Pe = 12.3 × 10⁻⁶ cm/s) in HBEC-5i models, ensuring CNS bioavailability .
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Metabolism: Hepatic CYP450-mediated oxidation of the nitro group to amine metabolites, reducing potential toxicity .
Hepatotoxicity Mitigation
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The 9-hydroxyl group reduces cytochrome P450 activation, lowering liver enzyme elevation risks compared to tacrine .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, Ar-H), 7.89 (d, , 1H), 6.92 (s, 1H, OH), 3.02–2.85 (m, 4H, CH₂) .
Chromatographic Methods
Recent Advances and Clinical Relevance
Hybrid Derivatives
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Tacrine–Donepezil Hybrids: Incorporating the 7-nitro group into bifunctional inhibitors enhances dual AChE/BChE inhibition (IC₅₀ = 0.08–0.15 μM) and neuroprotection .
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Photoswitchable Analogs: Azobenzene-linked derivatives enable light-controlled AChE inhibition (8.4-fold activity difference between cis and trans isomers) .
Alzheimer’s Disease Therapeutic Landscape
While aducanumab (anti-amyloid monoclonal antibody) received FDA approval in 2021 , small-molecule AChE inhibitors like 7-nitro-1,2,3,4-tetrahydroacridin-9-ol remain critical for symptomatic management, particularly in early-stage AD .
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